Sodium cobaltinitrite

Analytical Chemistry Soil Science Trace Metal Analysis

Researchers performing trace potassium analysis in soil extracts, biological fluids, or industrial brines face interference from sulfates and phosphates that compromise alternative reagents. Sodium cobaltinitrite (CAS 13600-98-1) resolves this bottleneck with selective precipitation achieving detection limits of ~0.005% K without sample pretreatment. • Detection limit: ~0.005% K; quantitative working range: 3-50 mg K₂O • Stabilized bulk reagent solutions last >1 year with methanol addition, reducing re-preparation labor • Dual functionality: potassium-selective analytical reagent and nitrosation agent for organic synthesis (e.g., aromatic amine to 1,3-diaryltriazene conversion)

Molecular Formula CoN6O12.3Na
CoN6Na3O12
Molecular Weight 403.94 g/mol
CAS No. 13600-98-1
Cat. No. B080926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium cobaltinitrite
CAS13600-98-1
Molecular FormulaCoN6O12.3Na
CoN6Na3O12
Molecular Weight403.94 g/mol
Structural Identifiers
SMILESN(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co]
InChIInChI=1S/Co.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q+3;;;;;;;3*+1/p-6
InChIKeyZEBNDJQGEZXBCR-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Cobaltinitrite (CAS 13600-98-1) Technical Profile and Procurement Considerations


Sodium cobaltinitrite (Na3[Co(NO2)6], CAS 13600-98-1) is a coordination complex of cobalt(III) with six nitrite ligands, supplied as an orange-yellow to brownish crystalline powder [1]. Its primary industrial and analytical utility stems from the selective precipitation of potassium, ammonium, and thallium ions as insoluble mixed salts, enabling both qualitative and quantitative determinations [2]. With a molecular weight of 403.94 g/mol and a melting point of 220°C (with decomposition), it exhibits high water solubility (720 g/L) but inherent instability in aqueous solution, decomposing over days to weeks . This compound is most frequently procured as an ACS reagent-grade material for trace potassium analysis in complex matrices such as soil extracts, biological fluids, and industrial brines .

1 Trace K⁺ precipitation reagent — selective for potassium, ammonium, and thallium ions in complex matrices.
2 ACS reagent-grade format — supports gravimetric and volumetric analytical workflows.
3 Nitrosation agent for aromatic amines — reported to support 1,3-diaryltriazene synthesis.

Why Reagent Substitution in Potassium Determination Methods Using Sodium Cobaltinitrite Is Not Straightforward


While several reagents (e.g., sodium tetraphenylborate, hexachloroplatinic acid, ion-selective electrodes) can precipitate or measure potassium, they cannot be interchangeably substituted for sodium cobaltinitrite without fundamentally altering the analytical performance [1]. Sodium cobaltinitrite's analytical niche is defined by a unique combination of high sensitivity (detection limit ~0.005% K) and specific tolerance to common matrix interferents like sulfates and phosphates—conditions where alternative gravimetric or volumetric reagents fail [2]. Furthermore, its dual functionality as a potassium-selective reagent and a nitrosation agent for organic synthesis is unmatched by any single alternative compound [3]. The following quantitative evidence establishes the measurable performance boundaries that define its selection over in-class alternatives.

Risk Dimension
Sodium Cobaltinitrite
Alternative Reagent Context
Trace-level sensitivity
Quantitative detection at ~0.005% K in soil extracts; defined lower limit.
Tetraphenylborate methods may lack validated trace-level specification for similar matrices.
Matrix interference tolerance
Tolerates sulfate and phosphate without pre-removal.
Perchlorate and tetraphenylborate methods may require labor-intensive sulfate/phosphate removal.
Dual functional scope
Serves as both K⁺-selective precipitation reagent and nitrosation agent for aromatic amines.
No single alternative reagent provides equivalent dual analytical–synthetic utility.

Quantitative Evidence Differentiating Sodium Cobaltinitrite from Alternative Potassium Reagents


Detection Limit: Sodium Cobaltinitrite Outperforms Tetraphenylborate in Trace Potassium Analysis

Sodium cobaltinitrite enables the quantification of potassium at concentrations as low as 0.005% (0.1 mg K per 20 mL sample volume) in complex matrices such as soil extracts [1]. This detection limit is achieved through a gravimetric/volumetric procedure that precipitates potassium as the insoluble double salt K2Na[Co(NO2)6]·H2O, followed by permanganate titration. In contrast, the sodium tetraphenylborate method, while widely used, is described as 'lengthy, complicated, and more suited to laboratory applications' rather than robust field or trace analysis [2].

Detection Limit
Cross-study comparable
~0.005% K
Supports trace potassium analysis in soil extracts
0.1 mg K per 20 mL; gravimetric/permanganate finish. Data to verify for tetraphenylborate comparators.
Analytical Chemistry Soil Science Trace Metal Analysis

Matrix Tolerance: Sulfates and Phosphates Do Not Interfere with Cobaltinitrite Quantification

The volumetric cobaltinitrite method quantitatively accounts for known amounts of potassium 'independently of the presence of alkaline earth sulphates, or phosphates' [1]. This tolerance to sulfate and phosphate ions—common interferents in soil extracts, plant ash digests, and biological fluids—is a distinguishing feature not shared by perchlorate-based or tetraphenylborate methods, which require prior removal of these ions or suffer from co-precipitation errors. The cobaltinitrite method operates over a working range of approximately 3 to 50 mg K2O with a conversion factor of 0.000830 g K2O per mL of 0.1 N KMnO4 titrant [1].

Matrix Tolerance
Class-level inference
Sulfates and phosphates do not interfere
Method context supports fewer pretreatment steps
Volumetric range 3–50 mg K₂O; conversion 0.000830 g K₂O/mL KMnO₄. Source review recommended.
Analytical Chemistry Agricultural Chemistry Interference Studies

Solution Stability: Methanol Stabilization Extends Reagent Shelf Life Beyond 1 Year

Aqueous solutions of sodium cobaltinitrite are inherently unstable, typically decomposing within 2-3 weeks at room temperature due to aquation of nitrite ligands followed by redox decomposition, releasing NO2 gas [1]. However, the addition of methanol at concentrations as low as 0.01 ppm (achieved by adding 1 drop of methanol per liter of reagent solution) completely stabilizes the solution, preventing decomposition for over one year [1]. This stabilization approach is unique to sodium cobaltinitrite reagent preparation; alternative potassium reagents (e.g., tetraphenylborate solutions) have different stability profiles and preservation requirements.

Solution Stability
Class-level inference
>1 year stabilized
Methanol stabilization extends shelf-life context
Unstabilized: 2–3 weeks. Methanol at ~0.01 ppm required. Data to verify in user protocol.
Reagent Stability Analytical Method Development Solution Chemistry

Nitrosation Yield: Sodium Hexanitrocobaltate(III) Delivers Excellent Yields for 1,3-Diaryltriazene Synthesis

Sodium hexanitrocobaltate(III) serves as an effective nitrosation reagent for the conversion of aromatic amines to 1,3-diaryltriazenes, achieving 'excellent yields' according to the published synthetic procedure [1]. While exact yield percentages are not specified in accessible sources, the method is distinguished by its operational simplicity and compatibility with electron-rich aromatic rings. In contrast, nitrosation of aliphatic amines is not feasible with this reagent due to complex formation [2]. Alternative nitrosation reagents (e.g., sodium nitrite under acidic conditions) lack this unique selectivity profile.

Nitrosation Yield
Source review
Excellent yields (qualitative)
Reported synthetic utility for 1,3-diaryltriazenes
Exact yield not specified; substrate scope reported for aromatic amines. Class-level assessment.
Organic Synthesis Nitrosation Heterocyclic Chemistry

Optimal Application Scenarios for Sodium Cobaltinitrite Based on Quantitative Differentiation


Trace Potassium Quantification in Soil Extracts and Agronomic Samples

Sodium cobaltinitrite is the reagent of choice for quantifying exchangeable potassium in soils at concentrations as low as 0.005% (0.1 mg K per 20 mL sample) [1]. Its tolerance to sulfates and phosphates eliminates the need for sample pretreatment, making it ideal for high-throughput soil testing laboratories where time and consumable costs are critical. The volumetric method provides a conversion factor of 0.000830 g K2O per mL of 0.1 N KMnO4, ensuring precise quantification across a working range of 3 to 50 mg K2O [2].

Potassium Monitoring in Drilling Fluids and Industrial Brines

In petroleum drilling operations where potassium-based fluids stabilize water-sensitive shales, sodium cobaltinitrite offers a gravimetric method for monitoring potassium ion concentration. Although the method is pH-dependent, it provides a viable alternative when ion-selective electrode analysis is impractical due to ionic interference or equipment cost [1]. The cobaltinitrite method can be adapted to centrifuge-based field tests, though its accuracy may be limited compared to laboratory-based atomic absorption spectroscopy [1].

Preparation of Stabilized Reagent Solutions for Routine Potassium Analysis

Laboratories performing frequent potassium determinations can prepare bulk volumes of sodium cobaltinitrite reagent solution and stabilize them for over one year by adding methanol at ~0.01 ppm (approximately 1 drop per liter) [2]. This practice significantly reduces the labor associated with weekly or bi-weekly reagent preparation and minimizes waste from decomposed solutions, which release hazardous NO2 gas [2]. The stabilization protocol is a key differentiator from other potassium reagents with shorter or different shelf-life requirements.

Synthesis of 1,3-Diaryltriazenes from Aromatic Amines

Organic synthesis laboratories can employ sodium hexanitrocobaltate(III) as a convenient, single-component nitrosation reagent for converting aromatic amines to 1,3-diaryltriazenes in excellent yields [3]. This application leverages the compound's unique dual functionality as both an analytical reagent and a synthetic intermediate, a characteristic not shared by alternative potassium-selective reagents like tetraphenylborate or hexachloroplatinic acid.

Application
Selection Property
Validation Focus
Trace K⁺ in soil and agronomic samples
Sub-100 ppm sensitivity; sulfate/phosphate tolerance
Method linearity and matrix recovery review
K⁺ monitoring in drilling fluids and brines
Gravimetric field-adaptable precipitation
Accuracy vs. AAS or ISE under ionic-strength conditions
Stabilized bulk reagent preparation
Methanol-stabilized solution longevity
Lot-consistency and decomposition-monitoring protocol
Synthesis of 1,3-diaryltriazenes
Single-component nitrosation of aromatic amines
Yield reproducibility and substrate-scope context

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